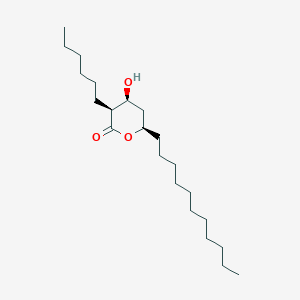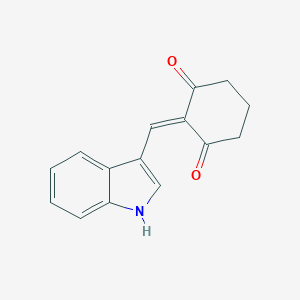
2-(1h-Indol-3-ylmethylidene)cyclohexane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1h-Indol-3-ylmethylidene)cyclohexane-1,3-dione, also known as indolylmaleimide, is a chemical compound that has been widely used in scientific research. It belongs to the class of indole derivatives and is known for its ability to inhibit protein kinases.
Wirkmechanismus
2-(1h-Indol-3-ylmethylidene)cyclohexane-1,3-dione inhibits protein kinases by binding to the ATP-binding site of the kinase domain. This prevents the kinase from phosphorylating its substrate and thereby inhibiting its activity. The exact mechanism of inhibition may vary depending on the protein kinase being targeted.
Biochemische Und Physiologische Effekte
2-(1h-Indol-3-ylmethylidene)cyclohexane-1,3-dione has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in a variety of cancer cell lines. It has also been shown to inhibit the activation of various signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway. In addition, it has been shown to modulate the activity of ion channels and transporters, such as the Na+/K+-ATPase.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(1h-Indol-3-ylmethylidene)cyclohexane-1,3-dione in lab experiments include its high potency, selectivity, and specificity for protein kinases. It is also relatively easy to synthesize and has good solubility in organic solvents. However, one limitation of using this compound is its potential toxicity, which may vary depending on the cell type and experimental conditions.
Zukünftige Richtungen
There are several future directions for the use of 2-(1h-Indol-3-ylmethylidene)cyclohexane-1,3-dione in scientific research. One area of interest is the development of new analogs with improved selectivity and potency for specific protein kinases. Another area of interest is the investigation of the role of protein kinases in various disease states, such as cancer and neurodegenerative diseases. Finally, the use of 2-(1h-Indol-3-ylmethylidene)cyclohexane-1,3-dione in combination with other compounds or therapies may provide new avenues for the treatment of various diseases.
Synthesemethoden
The synthesis of 2-(1h-Indol-3-ylmethylidene)cyclohexane-1,3-dione involves the reaction of indole-3-carboxaldehyde with maleic anhydride in the presence of a catalytic amount of p-toluenesulfonic acid. The reaction takes place in refluxing toluene for several hours and yields the desired product in good yield.
Wissenschaftliche Forschungsanwendungen
2-(1h-Indol-3-ylmethylidene)cyclohexane-1,3-dione has been widely used in scientific research due to its ability to inhibit protein kinases. It has been used as a tool compound to study the function of various protein kinases, including protein kinase C (PKC), protein kinase A (PKA), and protein kinase B (PKB). It has also been used to investigate the role of protein kinases in various cellular processes, such as cell proliferation, differentiation, and apoptosis.
Eigenschaften
CAS-Nummer |
40302-36-1 |
|---|---|
Produktname |
2-(1h-Indol-3-ylmethylidene)cyclohexane-1,3-dione |
Molekularformel |
C15H13NO2 |
Molekulargewicht |
239.27 g/mol |
IUPAC-Name |
2-(1H-indol-3-ylmethylidene)cyclohexane-1,3-dione |
InChI |
InChI=1S/C15H13NO2/c17-14-6-3-7-15(18)12(14)8-10-9-16-13-5-2-1-4-11(10)13/h1-2,4-5,8-9,16H,3,6-7H2 |
InChI-Schlüssel |
FHZSANGAJBLBIP-UHFFFAOYSA-N |
SMILES |
C1CC(=O)C(=CC2=CNC3=CC=CC=C32)C(=O)C1 |
Kanonische SMILES |
C1CC(=O)C(=CC2=CNC3=CC=CC=C32)C(=O)C1 |
Andere CAS-Nummern |
40302-36-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



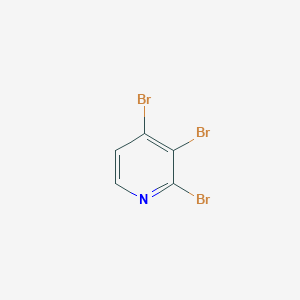
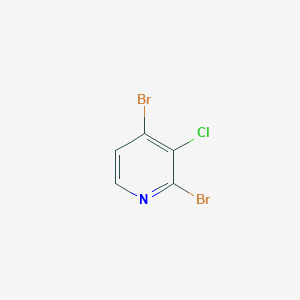
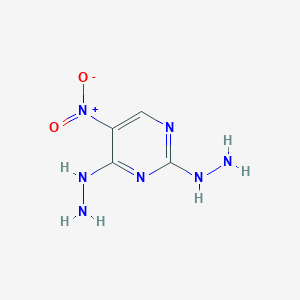
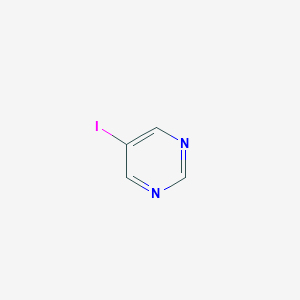
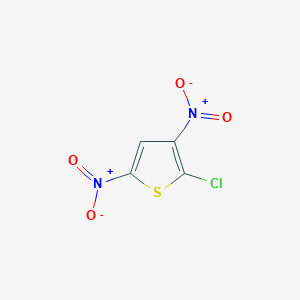
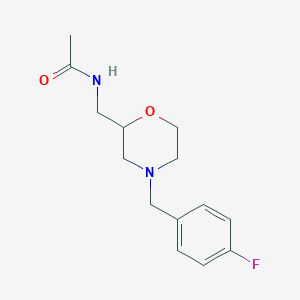
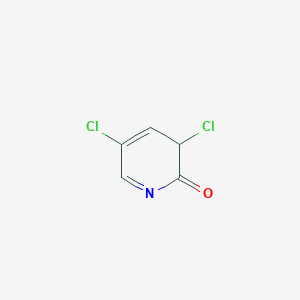
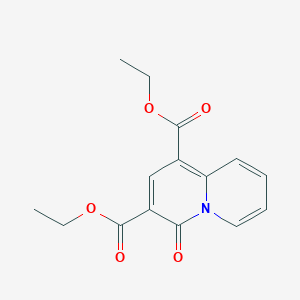
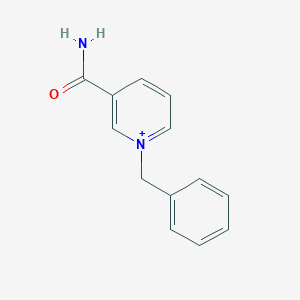
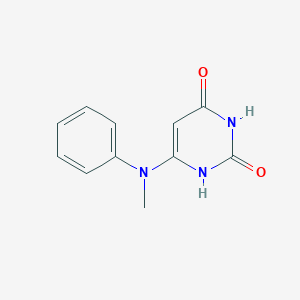
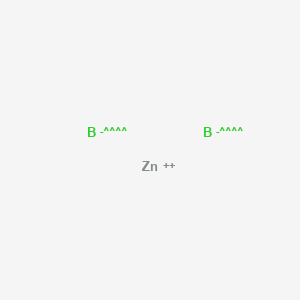
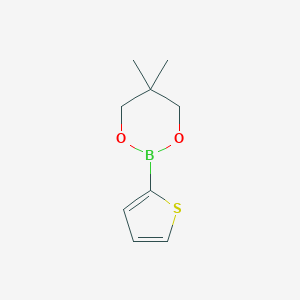
![2-[3-(2-Thienyl)phenyl]thiophene](/img/structure/B189651.png)
